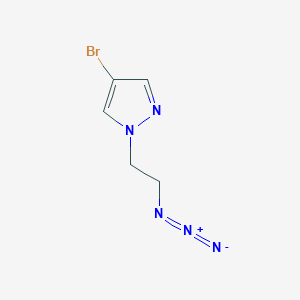
1-(2-azidoethyl)-4-bromo-1H-pyrazole
概要
説明
1-(2-azidoethyl)-4-bromo-1H-pyrazole is an organic compound that belongs to the class of azidoethyl-substituted heterocycles. This compound is characterized by the presence of an azido group (-N₃) attached to an ethyl chain, which is further connected to a pyrazole ring substituted with a bromine atom. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-azidoethyl)-4-bromo-1H-pyrazole typically involves the N-alkylation of pyrazole derivatives with azidoethyl transfer reagents. One common method includes the reaction of 4-bromo-1H-pyrazole with 2-azidoethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. The resulting product is then purified through column chromatography or recrystallization to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product. Safety measures are crucial in industrial settings due to the potential hazards associated with azides and brominated compounds.
化学反応の分析
Types of Reactions
1-(2-azidoethyl)-4-bromo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate, solvents like DMF or acetonitrile.
Cycloaddition Reactions: Alkynes, copper(I) catalysts, solvents like t-butanol or THF, and reducing agents like sodium ascorbate.
Reduction Reactions: Reducing agents like triphenylphosphine or lithium aluminum hydride, solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Substituted pyrazoles with various functional groups replacing the bromine atom.
Cycloaddition Reactions: 1,2,3-triazoles formed through the CuAAC reaction.
Reduction Reactions: Aminoethyl-pyrazole derivatives formed by reducing the azido group.
科学的研究の応用
1-(2-azidoethyl)-4-bromo-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioconjugates and probes for studying biological processes.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of materials with specific properties, such as energetic materials and polymers.
作用機序
The mechanism of action of 1-(2-azidoethyl)-4-bromo-1H-pyrazole primarily involves its reactivity due to the presence of the azido and bromo groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various applications. The bromo group can be substituted with other functional groups, allowing for the modification of the compound’s properties. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical and biological research.
類似化合物との比較
1-(2-azidoethyl)-4-bromo-1H-pyrazole can be compared with other azidoethyl-substituted heterocycles, such as:
1-(2-azidoethyl)-1H-imidazole: Similar in structure but with an imidazole ring instead of a pyrazole ring.
1-(2-azidoethyl)-1,2,3-triazole: Contains a triazole ring, which is formed through cycloaddition reactions.
1-(2-azidoethyl)-1,2,4-triazole: Another triazole derivative with different ring substitution patterns.
The uniqueness of this compound lies in its combination of the azido and bromo groups, which provide distinct reactivity and versatility in various chemical reactions and applications.
特性
IUPAC Name |
1-(2-azidoethyl)-4-bromopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN5/c6-5-3-9-11(4-5)2-1-8-10-7/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUROCGHSPLZAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCN=[N+]=[N-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















